molecular formula C26H44NO3P B2571706 N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline CAS No. 474879-18-0

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline

Cat. No.: B2571706
CAS No.: 474879-18-0
M. Wt: 449.616
InChI Key: CFNNBDMQWZZTNH-UHFFFAOYSA-N
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Description

The compound N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is a phosphorus-containing aromatic amine derivative with the molecular formula C₂₇H₃₉NO₄P (derived from structural analogs in ). It features a central phosphoryl group bonded to two substituted cyclohexyloxy moieties and an aniline group. The cyclohexyl substituents include 5-methyl and 2-isopropyl groups, which confer steric bulk and influence conformational flexibility.

Structural data from crystallographic studies (e.g., a related compound in ) reveal a monoclinic crystal system (space group P21) with lattice parameters a = 8.6934 Å, b = 5.4716 Å, and c = 22.100 Å, and β = 101.006° . The molecule exhibits intermolecular N–H···O hydrogen bonding, which stabilizes its crystal packing and may enhance thermal stability compared to non-hydrogen-bonded analogs.

Properties

IUPAC Name

N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNBDMQWZZTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds .

Scientific Research Applications

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of organophosphorus derivatives with aromatic amines. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Functional Groups Substituents CAS/Reference
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline C₂₇H₃₉NO₄P Phosphoryl, aniline, cyclohexyloxy Two 5-methyl-2-isopropylcyclohexyloxy groups Derived from
N-({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}(phenyl)phosphoryl)aniline C₂₂H₃₀NO₂P Phosphoryl, aniline, phenyl Single 5-methyl-2-isopropylcyclohexyloxy group, phenyl group
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (as part of a prodrug) C₁₈H₂₆FN₃O₄S Cyclohexyl, pyrimidine, oxathiolane Fluorinated pyrimidine, oxathiolane carboxylate Entry 399 in
Benzenamine,4-methoxy-2-methyl- C₈H₁₁NO Aniline, methoxy Methoxy and methyl groups on benzene ring
Ethanol, 2-butoxy-, phosphate (3:1) C₁₈H₃₉O₇P Phosphate ester Three 2-butoxyethanol groups CAS 78-51-3

Key Observations:

  • Hydrogen Bonding : Unlike simpler aniline derivatives (e.g., 4-methoxy-2-methylbenzenamine in ), the phosphoryl group enables stronger intermolecular interactions, enhancing crystallinity and stability .
  • Comparison with Organophosphates: Phosphate esters like 2-butoxyethanol phosphate (CAS 78-51-3) lack aromaticity and exhibit higher hydrophilicity due to their ester groups, contrasting with the hydrophobic cyclohexyl substituents in the target compound .

Physicochemical and Application-Based Differences

  • Solubility: The target compound’s bulky cyclohexyl groups likely reduce water solubility compared to smaller organophosphates (e.g., tributylacetylcitrate, CAS 77-90-7) .
  • Thermal Stability: Hydrogen-bonded networks in the crystal structure (as seen in ) suggest higher melting points than non-hydrogen-bonded analogs like bis(2-ethylhexyl) azelate (CAS 103-24-2) .
  • Biological Activity : While structurally similar to antiviral prodrugs (e.g., Entry 399 in ), the absence of a fluorinated pyrimidine moiety in the target compound limits direct pharmacological relevance .

Research Findings and Data Tables

Crystallographic Data Comparison

Parameter Target Compound Phenyl-Substituted Analog 2-Butoxyethanol Phosphate
Crystal System Monoclinic (P21) Monoclinic (P21) Not reported
Molecular Weight 371.44 g/mol 371.44 g/mol 398.46 g/mol
Hydrogen Bonds N–H···O N–H···O None

Functional Group Reactivity

Compound Electrophilic Susceptibility Nucleophilic Attack Oxidative Stability
Target Compound Low (steric hindrance) Moderate High (aromatic/P=O)
4-Methoxy-2-methylbenzenamine High (electron-rich ring) High Moderate
Tributylacetylcitrate None (ester groups) Low Low

Biological Activity

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline, also known as N-BPMC-Phos, is a synthetic organophosphate compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and the implications of its unique structure.

Chemical Structure and Properties

N-BPMC-Phos has a molecular formula of C₃₁H₄₀N₁O₂P. The compound features a phosphoryl group attached to an aniline moiety, with two 5-methyl-2-(propan-2-yl)cyclohexyl ether groups. The phosphorus atom exhibits a distorted tetrahedral geometry, contributing to the compound's chirality and potential biological activity .

Synthesis

The synthesis of N-BPMC-Phos typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions require specific temperature and pressure settings to ensure high yield and purity. Key steps include:

  • Formation of Phosphoryl Group : Aniline reacts with a phosphorylating agent.
  • Substitution Reaction : Two cyclohexyl ether groups are introduced.
  • Purification : The final product is isolated through crystallization .

The biological activity of N-BPMC-Phos is primarily attributed to its interaction with specific molecular targets, potentially modulating various biological processes by inhibiting or activating certain enzymes or receptors. Ongoing research aims to elucidate these pathways further .

Potential Applications

  • Medicinal Chemistry : Research indicates that N-BPMC-Phos may possess anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications.
  • Chemical Reagent : It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
  • Industrial Uses : The compound has potential applications in the production of specialty chemicals and materials .

Comparative Analysis

The uniqueness of N-BPMC-Phos lies in its dual ether substitution on the phosphoryl group, which may enhance its solubility and biological interactions compared to simpler analogs. Below is a comparison table highlighting similar compounds:

Compound NameStructureUnique Features
5-Methyl-2-(propan-2-yl)anilineStructureSimpler structure without phosphorus
5-Methylphenylphosphinic acidStructureMore acidic character
N-cyclohexyl-N-methyl-anilineStructureLacks phosphorus functionality

Case Studies and Research Findings

Recent studies have documented the synthesis and characterization of N-BPMC-Phos using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies highlight its potential therapeutic effects and mechanisms of action.

  • Anti-inflammatory Activity : Preliminary studies suggest that N-BPMC-Phos may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound could induce apoptosis in cancer cells through specific signaling pathways .

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